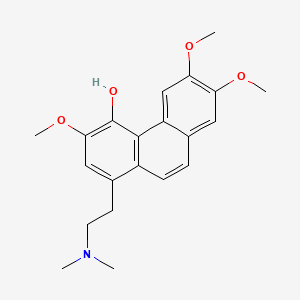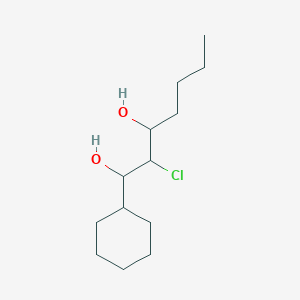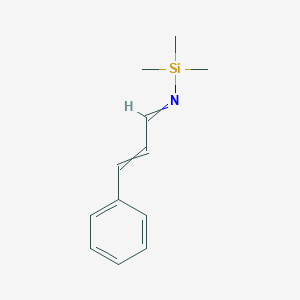![molecular formula C8H18ClO4P B14335433 Diethyl [3-(chloromethoxy)propyl]phosphonate CAS No. 95412-63-8](/img/structure/B14335433.png)
Diethyl [3-(chloromethoxy)propyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [3-(chloromethoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C7H16ClO4P. It is a clear, colorless to light yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [3-(chloromethoxy)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the diethyl phosphite group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments helps in achieving the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [3-(chloromethoxy)propyl]phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different phosphonate derivatives.
Hydrolysis: The compound can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted phosphonates.
Oxidation: Yields oxidized phosphonate derivatives.
Reduction: Results in reduced phosphonate compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl [3-(chloromethoxy)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [3-(chloromethoxy)propyl]phosphonate involves its reactivity with various nucleophiles and electrophiles. The compound’s phosphonate group can form stable bonds with carbon, oxygen, and nitrogen atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl chloromethylphosphonate
- Diethyl (3-bromopropyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl vinylphosphonate
Uniqueness
Diethyl [3-(chloromethoxy)propyl]phosphonate is unique due to its specific structure, which includes a chloromethoxy group attached to the propyl chain. This structural feature imparts distinct reactivity and makes it suitable for specific synthetic applications that other phosphonates may not be able to achieve .
Eigenschaften
CAS-Nummer |
95412-63-8 |
|---|---|
Molekularformel |
C8H18ClO4P |
Molekulargewicht |
244.65 g/mol |
IUPAC-Name |
1-(chloromethoxy)-3-diethoxyphosphorylpropane |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)7-5-6-11-8-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
VAZUXYHLEIUEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCOCCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
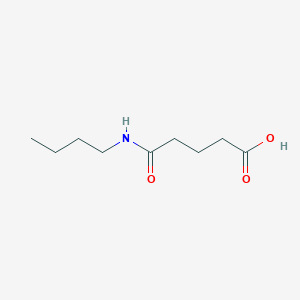
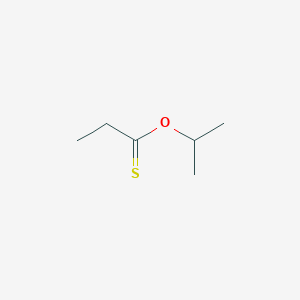
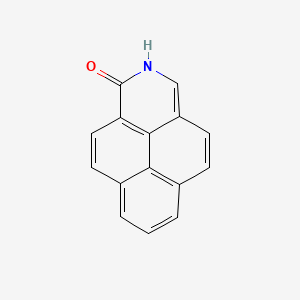
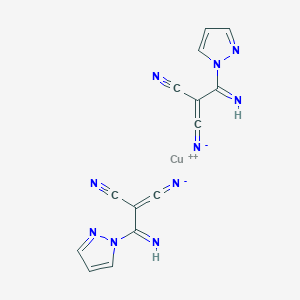
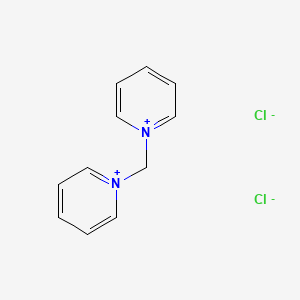
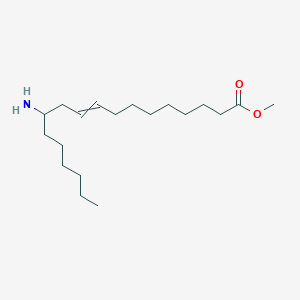
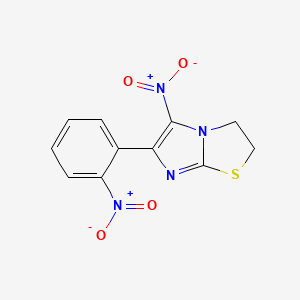
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
